

Commercial suppliers and availability of Etomidate-d5

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Etomidate-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Etomidate-d5**, a deuterated analog of the anesthetic agent etomidate. This guide covers its commercial availability, key chemical and physical properties, and its primary application as an internal standard in quantitative analytical methods. Furthermore, it delves into the pharmacology of etomidate, providing insights into its mechanism of action.

Commercial Availability and Supplier Specifications

Etomidate-d5 is available from several commercial suppliers, primarily for research purposes. It is crucial to note that this product is not intended for human or veterinary use. The following table summarizes the quantitative data available from various suppliers.



| Suppli er | Catalo g Numbe r | Purity | Formul ation | Molec ular Formul a | Molec ular Weight (g/mol) | CAS Numbe r | Price (USD) | Availa bility |
|-----------------------------------|---------------------------|--------------------------------|-------------------------|------------------------------|---|------------------------------------|------------------------|-----------------------------|
| Cayma n Chemic al | 40297 | ≥99% deutera ted forms (d1-d5) | Neat liquid | C14H11 D5N2O2 | 249.3 | 304641 4-03-0 | \$475 / 1mg | In stock |
| MedKo o Bioscie nces | 126669 | >98% | To be determi ned | C14H11 D5N2O2 | 249.32 | 304641 4-03-0 | \$785 / 1mg | 2 Weeks |
| Biomol | Cay402 97-1 | >99% deutera ted forms (d1-d5) | Neat liquid | C14H11 D5N2O2 | 249.3 | 304641 4-03-0 | €616 / 1mg | 6 - 10 busines s days |
| Clearsy nth | CS-T- 102936 | Not specifie d | Not specifie d | C14H11 D5N2O2 | 249.32 | 33125- 97-2 (Unlabe Iled) | Reques t a Quote | Not specifie d |
| LGC Standar ds | TRC- E93330 2 | >95% (HPLC) | Neat | C14D5H 11N2O2 | 249.32 | Not specifie d | Reques t a Quote | Please enquire |
| Veeprh o | DVE00 673 | Not specifie d | Not specifie d | Not specifie d | Not specifie d | Not specifie d | Reques t a Quote | Not specifie d |
| Sapphir e North Americ a | 40297 | Not specifie d | Not specifie d | C14H11 D5N2O2 | Not specifie d | Not specifie d | Not specifie d | Not specifie d |



Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information. The CAS number for the unlabeled compound is 33125-97-2[1][2].

Physicochemical Properties

- IUPAC Name: ethyl (R)-1-(1-(phenyl-d5)ethyl)-1H-imidazole-5-carboxylate[3]
- Synonyms: (+)-Etomidate-d5, d-Etomidate-d5, (R)-Etomidate-d5[4][5][6][7]
- Solubility: Soluble in DMF, DMSO, Ethanol, and Methanol[6][7].
- Storage: Store at -20°C for long-term stability (≥ 4 years)[5][7][8]. For short-term storage, 0 -4°C is recommended[5].
- Shipping: Typically shipped on wet ice in the continental US; conditions may vary for other locations[7].

Experimental Protocols Synthesis and Purification of Etomidate (Parent Compound)

While a specific protocol for the synthesis of **Etomidate-d5** is not readily available in the public domain, the general synthesis of etomidate can be adapted for isotopic labeling. A common synthetic route involves the following key steps, as derived from patent literature[9]:

- Preparation of (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester: (R)-(+)-α-methylbenzylamine is
 reacted with ethyl chloroacetate in the presence of a base like triethylamine in a solvent such
 as toluene[9].
- Formylation: The resulting ester is then formylated using formic acid[9].
- Cyclization and Thionation: The formylated intermediate is cyclized, and a sulfur atom is introduced, often using potassium thiocyanate, to form a mercaptoimidazole intermediate[9].
- Desulfurization: The mercapto group is removed to yield etomidate. This can be achieved using an oxidizing agent like hydrogen peroxide in an acidic medium[10].



For the synthesis of **Etomidate-d5**, a deuterated starting material, such as phenyl-d5-magnesium bromide, could be incorporated in an appropriate step of a convergent synthesis, or a late-stage H/D exchange could be performed on a suitable precursor.

Purification of Etomidate: A patented method for the purification of crude etomidate involves the following steps[11]:

- The crude etomidate is dissolved in a mixed solvent system of an organic solvent (e.g., N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide, acetonitrile, or acetone) and water with heating[11].
- The solution is then cooled to induce crystallization[11].
- The purified etomidate crystals are collected by filtration, washed, and dried[11].

Quantification of Etomidate in Biological Samples using Etomidate-d5 as an Internal Standard by UPLC-MS/MS

Etomidate-d5 is primarily used as an internal standard for the accurate quantification of etomidate in biological matrices like blood, plasma, and urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods[9][11][12][13][14][15]:

- 1. Sample Preparation (Protein Precipitation):
- To 500 μL of the biological sample (e.g., blood, urine), add 1 mL of a protein precipitation solvent, typically a 1:1 (v/v) mixture of acetonitrile and methanol[12].
- Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation[12].
- Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins[12].
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter before analysis[12].
- 2. UPLC-MS/MS Analysis:



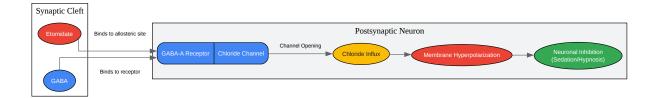
- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly used[9][16].
 - Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of an aqueous component (e.g., 5 mmol/L ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile)[9][11][16].
 - Flow Rate: A typical flow rate is around 0.4 mL/min[16].
 - Column Temperature: Maintained at approximately 40°C[17].
 - Injection Volume: 20 μL[17][18].
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used[9][11][16].
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor and product ion transitions for both etomidate and Etomidate-d5 are monitored.
 - Etomidate: Precursor ion m/z 245.1, with product ions typically around m/z 141.0 and m/z 95.0[12].
 - **Etomidate-d5**: The precursor ion will be m/z 250.1, and the product ions will be monitored accordingly.
 - Ion Source Parameters: These are optimized for the specific instrument and include settings for ion spray voltage, curtain gas, nebulizer gas, and source temperature[12].
- 3. Quantification:
- A calibration curve is constructed by analyzing a series of standards containing known concentrations of etomidate and a fixed concentration of the internal standard, Etomidated5.



- The peak area ratio of the analyte (etomidate) to the internal standard (Etomidate-d5) is
 plotted against the concentration of the analyte.
- The concentration of etomidate in the unknown samples is then determined from this calibration curve.

Signaling Pathways and Mechanism of Action Etomidate's Interaction with the GABA-A Receptor

The primary mechanism of action for etomidate's anesthetic effects is its potentiation of the y-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Etomidate acts as a positive allosteric modulator, binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site. This binding increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions upon GABA binding. The resulting hyperpolarization of the neuron's membrane makes it more difficult for the neuron to fire an action potential, leading to the sedative and hypnotic effects of the drug.



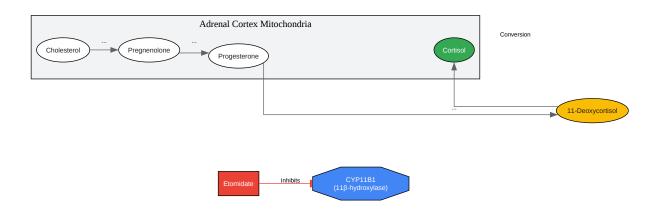
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Caption: Etomidate potentiates GABA-A receptor activity.



Inhibition of Cytochrome P450 Enzymes

A significant side effect of etomidate is its dose-dependent inhibition of adrenal steroid synthesis. This occurs through the inhibition of the cytochrome P450 enzyme 11β -hydroxylase (CYP11B1)[4][5][19]. This enzyme is crucial for the conversion of 11-deoxycortisol to cortisol. The imidazole ring of etomidate is thought to be a key structural feature responsible for this inhibitory action[4][5].



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Caption: Etomidate inhibits cortisol synthesis via CYP11B1.

Conclusion



Etomidate-d5 is a valuable tool for researchers in pharmacology, toxicology, and drug metabolism. Its primary utility as an internal standard ensures the accuracy and reliability of quantitative analytical methods for etomidate. Understanding its commercial availability, physicochemical properties, and the underlying pharmacology of its parent compound is essential for its effective application in a research setting. This guide provides a foundational understanding to support further investigation and application of **Etomidate-d5** in scientific research.

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